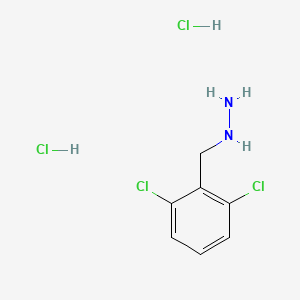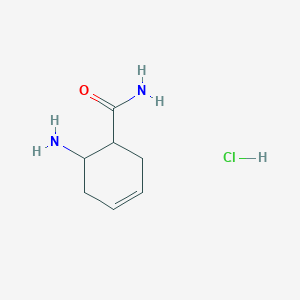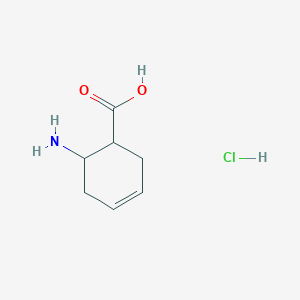![molecular formula C12H11N5O2 B7954531 7-amino-2-(4-methoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7954531.png)
7-amino-2-(4-methoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-2-(4-methoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a chemical compound with various applications in scientific research and industry
Chemical Reactions Analysis
7-amino-2-(4-methoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include collision-induced dissociation (CID) fragment ions, which are essential for characterizing analytes . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-amino-2-(4-methoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications. It is used in metabolomics and lipidomics to identify bioactive metabolites and lipids . The compound’s structural annotation is crucial for linking specific molecular entities to defined biochemical functions or phenotypes. Additionally, this compound is employed in various research fields, including chemistry, biology, and medicine, to study its potential effects and applications.
Comparison with Similar Compounds
7-amino-2-(4-methoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be compared with other similar compounds based on its structural and functional properties. Similar compounds include those identified through PubChem’s 2-dimensional and 3-dimensional neighboring sets . These compounds share structural similarities but may differ in their specific applications and effects.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique properties and applications make it a valuable tool for studying bioactive metabolites and lipids, as well as other biochemical functions.
Properties
IUPAC Name |
7-amino-2-(4-methoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-19-8-4-2-7(3-5-8)11-15-12-14-10(18)6-9(13)17(12)16-11/h2-6H,13H2,1H3,(H,14,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZIEPJDYOITFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC(=O)C=C(N3N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC3=NC(=O)C=C(N3N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![thieno[2,3-d]isothiazol-3(2H)-one, 1,1-dioxide, sodium salt](/img/structure/B7954448.png)




![{[1-(4-Fluorophenyl)pyrrolidin-3-yl]methyl}amine dihydrochloride](/img/structure/B7954482.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide hydrochloride](/img/structure/B7954493.png)
![3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride](/img/structure/B7954495.png)


![acetic acid, [2-methoxy-4-[(1E)-1-propenyl]phenoxy]-, potassium salt](/img/structure/B7954518.png)

![N-(2-methoxyethyl)-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide](/img/structure/B7954537.png)
